Levorin

Description

Properties

CAS No. |

11014-70-3 |

|---|---|

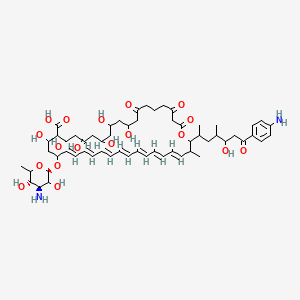

Molecular Formula |

C59H84N2O18 |

Molecular Weight |

1109.31 |

IUPAC Name |

(23E,25E,27E,29E,31E,33E,35E)-22-[(2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1 |

InChI Key |

OPGSFDUODIJJGF-LIACIYQQSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levorin; Levorine; Levorinum; Levorina; |

Origin of Product |

United States |

Foundational & Exploratory

Levorin antibiotic mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of the Antibiotic Levorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyene macrolide antibiotic with potent antifungal activity. Its mechanism of action is primarily centered on the disruption of fungal cell membrane integrity. This guide provides a detailed technical overview of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism of Action: Interaction with Ergosterol and Membrane Permeabilization

This compound, a member of the aromatic heptaene subgroup of polyene macrolides, exerts its antifungal effect through a direct physical interaction with the fungal cell membrane. The primary molecular target of this compound is ergosterol, the predominant sterol in fungal cell membranes. In contrast, it has a lower affinity for cholesterol, the main sterol in mammalian cell membranes, which accounts for its selective toxicity.

The binding of this compound to ergosterol is the critical initiating event. This interaction facilitates the formation of transmembrane channels or pores. These pores disrupt the selective permeability of the fungal cell membrane, leading to the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules. This loss of ionic homeostasis and vital cellular contents ultimately results in fungal cell death.

The this compound complex consists of several components, including this compound A0, A2, and A3. This compound A2 is the most abundant component and is structurally identical to candicidin D[1][2].

The following diagram illustrates the proposed mechanism of action of this compound.

References

The Core of Polyene Biosynthesis in Streptomyces levoris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces levoris is a notable producer of the polyene macrolide antibiotic, levorin. Polyenes are a critical class of antifungal agents, and understanding their biosynthesis is paramount for strain improvement, yield optimization, and the generation of novel derivatives with improved therapeutic profiles. This technical guide provides an in-depth exploration of the core biosynthetic pathway of polyenes in Streptomyces levoris, with a focus on this compound. Due to the limited specific genomic data for S. levoris, the well-characterized and highly similar candicidin biosynthetic pathway from Streptomyces griseus is used as a foundational model. This guide integrates available data on fermentation, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, a polyene macrolide, is a complex process orchestrated by a Type I modular polyketide synthase (PKS) system. The pathway can be broadly divided into three key stages: initiation, elongation, and termination/modification.

Initiation

The biosynthesis is initiated with a specific starter unit, which for many aromatic polyenes like candicidin (and presumably this compound), is derived from p-aminobenzoic acid (PABA). This starter unit is activated to its CoA-thioester before being loaded onto the PKS assembly line.

Elongation

The loaded starter unit undergoes a series of condensation reactions with extender units, primarily malonyl-CoA and methylmalonyl-CoA. This process is catalyzed by a large, multi-domain PKS enzyme complex. Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the growing polyketide chain, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains. The number and arrangement of these modules dictate the final size and structure of the polyketide backbone.

Termination and Post-PKS Modifications

Once the polyketide chain reaches its full length, it is released from the PKS enzyme, often through cyclization to form the macrolactone ring. Subsequent modifications, which are crucial for the bioactivity of the final polyene antibiotic, include hydroxylation and glycosylation. A key modification for many polyenes, including this compound, is the attachment of a mycosamine sugar moiety.

Genetic Organization of the Biosynthetic Cluster

Based on the homologous candicidin (can) gene cluster from Streptomyces sp. FR-008, the this compound biosynthetic gene cluster is expected to be a large, contiguous region of DNA spanning over 100 kb. This cluster would contain the genes encoding the modular PKS, as well as enzymes for precursor biosynthesis, post-PKS modifications, regulation, and self-resistance.

A representation of the proposed organization of the this compound biosynthetic gene cluster, modeled after the candicidin cluster, is depicted below.

Caption: Proposed organization of the this compound biosynthetic gene cluster.

Quantitative Data on this compound Production

The production of this compound by Streptomyces levoris is influenced by various fermentation parameters. Optimization of the culture medium is a key strategy to enhance yield. The following tables summarize quantitative data from studies on medium optimization.

Table 1: Effect of Medium Components on this compound Biosynthesis

| Component | Initial Concentration (%) | Optimized Concentration (%) | Change in this compound Yield |

| Glucose | 1.5 | 1.8 | \multirow{4}{*}{+38%} |

| Starch | 2.0 | 2.5 | |

| (NH₄)₂SO₄ | 0.6 | 0.7 | |

| KH₂PO₄ | 0.005 | 0.004 |

Source: Adapted from studies on the optimization of synthetic medium for S. levoris 99/23.

Table 2: Influence of Inorganic Phosphate on this compound Biosynthesis

| Phosphate Concentration (mM) | This compound Biosynthesis Repression (%) |

| 0.04 | 0 (Optimal) |

| 4.0 | 90 |

Source: Data indicating the repressive effect of high phosphate concentrations on this compound production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of polyene biosynthesis in Streptomyces.

Protocol 1: Gene Knockout in Streptomyces using PCR-Targeting

This protocol describes a method for creating a targeted gene deletion in Streptomyces using a PCR-based approach followed by homologous recombination.

Workflow Diagram:

Caption: Workflow for gene knockout in Streptomyces.

Methodology:

-

Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a disruption cassette (e.g., an apramycin resistance gene).

-

PCR Amplification: Amplify the disruption cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.

-

Preparation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying a cosmid containing the target Streptomyces genomic region and expressing the Red/ET recombination system.

-

Electroporation: Co-transform the prepared E. coli cells with the purified PCR product.

-

Recombination and Selection: Allow for recombination to occur, where the target gene on the cosmid is replaced by the disruption cassette. Select for recombinant cosmids.

-

Cosmid Isolation and Verification: Isolate the recombinant cosmid and verify the correct gene replacement by PCR and restriction digestion.

-

Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to the desired Streptomyces levoris strain via intergeneric conjugation.

-

Selection of Mutants: Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the disruption cassette.

-

Verification: Confirm the gene knockout in Streptomyces by PCR analysis of genomic DNA and Southern blotting.

Protocol 2: Heterologous Expression of a Polyketide Synthase Cluster

This protocol outlines the steps for expressing a PKS gene cluster in a heterologous Streptomyces host.

Workflow Diagram:

Caption: Workflow for heterologous expression of a PKS cluster.

Methodology:

-

Gene Cluster Acquisition: Isolate the entire PKS gene cluster from the native producer or amplify it from genomic DNA.

-

Vector Construction: Clone the gene cluster into a suitable Streptomyces expression vector (e.g., an integrative or replicative plasmid) under the control of a strong, constitutive, or inducible promoter.

-

Transformation of E. coli: Transform the expression construct into a suitable E. coli strain for plasmid propagation and methylation (if necessary for conjugation).

-

Conjugation into Streptomyces Host: Transfer the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Cultivation: Grow the recombinant Streptomyces strain in an appropriate production medium.

-

Induction: If an inducible promoter is used, add the inducer at the appropriate growth phase to trigger the expression of the PKS gene cluster.

-

Metabolite Extraction: After a suitable incubation period, harvest the culture and extract the secondary metabolites from the mycelium and/or the culture broth using an appropriate solvent (e.g., methanol, ethyl acetate).

-

Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the expected polyketide.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound from culture extracts.

Methodology:

-

Sample Preparation:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract this compound from the mycelium using a suitable solvent like methanol or a mixture of methanol and water.

-

Extract the supernatant with a solvent such as n-butanol.

-

Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the characteristic absorption maxima of this compound (approximately 362, 382, and 404 nm).

-

Quantification: Use a standard curve prepared with purified this compound to quantify the concentration in the samples.

-

Regulatory Mechanisms

The biosynthesis of polyenes in Streptomyces is tightly regulated at multiple levels.

-

Phosphate Repression: As indicated in Table 2, high concentrations of inorganic phosphate strongly repress this compound biosynthesis. This is a common regulatory mechanism for secondary metabolite production in Streptomyces.[1]

-

Pathway-Specific Regulators: The biosynthetic gene cluster typically contains one or more regulatory genes (e.g., levR) that act as transcriptional activators for the other genes in the cluster.

-

Global Regulators: Pleiotropic regulators that respond to nutritional signals and cellular stress also play a role in controlling the onset and level of antibiotic production.

Signaling Pathway Diagram:

Caption: A simplified model of the regulatory cascade controlling this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces levoris is a complex and highly regulated process, characteristic of polyene production in actinomycetes. While specific genomic information for the this compound pathway is still emerging, comparative analysis with the candicidin biosynthetic cluster provides a robust framework for understanding its genetic and enzymatic basis. The optimization of fermentation conditions, particularly phosphate levels, is crucial for maximizing yield. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer polyene biosynthesis in S. levoris for the development of novel and improved antifungal agents. Future research, including whole-genome sequencing of S. levoris, will undoubtedly provide more precise insights into the this compound biosynthetic machinery and its regulation.

References

Levorin: A Technical Guide to the Polyene Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levorin is a polyene macrolide antibiotic with significant antifungal activity. First discovered and characterized by Soviet scientists, it belongs to the heptaene subgroup of polyenes, a class of molecules known for their broad-spectrum efficacy against fungi. This document provides a comprehensive technical overview of this compound, including its history, chemical properties, mechanism of action, biosynthesis, and antifungal activity. Detailed experimental methodologies for key analytical procedures are also presented, alongside visualizations of its mechanism and discovery workflow to facilitate a deeper understanding for research and development professionals.

Discovery and History

This compound was discovered in the Soviet Union by a team of scientists that included V. A. Tsyganov. The producing organism was identified as Actinomyces levoris, a species now generally classified under the genus Streptomyces. The initial research demonstrated that the substance produced by the microorganism was a complex of antifungal compounds.

Subsequent work led to the separation and characterization of the primary components of the this compound complex. The crude antibiotic, initially referred to as 26/1, was found to be a mixture of several related heptaene macrolides. The principal components were designated this compound A and this compound B. Further research on different strains, such as S. levoris 99/23, revealed a more complex composition, identifying components A0, A1, A2, A3, A4, and two other unidentified molecules.[1][2][3] this compound A3 has been noted for being a more active and less toxic component of the complex.[2]

Chemical Structure and Properties

This compound is a member of the aromatic subgroup of heptaene macrolide antibiotics. Its structure is characterized by a large macrolide ring, a polyene chromophore with seven conjugated double bonds, and a p-aminoacetophenone and mycosamine moiety. The different components of the this compound complex, such as this compound A and B, have distinct molecular formulas.

Table 1: Physicochemical Properties of this compound Components

| Property | This compound A | This compound B | This compound Complex (from S. levoris 99/23) |

| Molecular Formula | C59H93O22N2 | Not explicitly defined in reviewed literature | Not applicable |

| Appearance | Amorphous yellow solid | Not explicitly defined in reviewed literature | Amorphous yellow solid |

| Purity | Not specified | Not specified | 96% |

| Activity | Not specified | Not specified | 24,000 IU/mg |

| UV Absorption Maxima (λmax) | Not specified | Not specified | 362 nm, 382 nm, 404 nm |

| Solubility | Typical for heptaenes | Typical for heptaenes | Typical for heptaenes |

| Amphotericity | Amphoteric | Amphoteric | Not specified |

Biosynthesis

The biosynthesis of polyene macrolides like this compound generally follows the polyketide pathway. The macrolide ring is assembled from acetate and propionate precursors.[4] Studies on Streptomyces levoris have shown that the incorporation of labeled acetate and propionate into the different components of the this compound complex varies over the course of fermentation.[4] Initially, these precursors are primarily incorporated into fatty acids.[4] As the cultivation progresses into the idiophase (the phase of secondary metabolite production), the rate of incorporation into the this compound components, particularly A2 and A3, significantly increases.[4]

Caption: Simplified overview of the this compound biosynthesis pathway.

Mechanism of Action

This compound, like other polyene antibiotics, exerts its antifungal effect by targeting the fungal cell membrane. The primary mechanism involves the formation of ion channels through the membrane. This process is initiated by the binding of this compound to ergosterol, the principal sterol in fungal cell membranes. The formation of these channels disrupts the selective permeability of the membrane, leading to the leakage of essential ions and small molecules, which ultimately results in fungal cell death.

Caption: The mechanism of action of this compound on the fungal cell membrane.

Antifungal Spectrum and Activity

This compound exhibits a broad spectrum of activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 0.03 - 25 |

| Torulopsis glabrata (Candida glabrata) | 0.03 - 25 |

| Aspergillus niger | 0.03 - 25 |

| Trichophyton mentagrophytes | 0.03 - 25 |

| Trichophyton soudanense | 0.03 - 25 |

Data from Cayman Chemical product information, citing in vitro studies.

Experimental Protocols

Isolation and Purification of this compound Components

A key technique used in the initial separation of this compound A and B was counter-current distribution. This method separates compounds based on their differential partitioning between two immiscible liquid phases.

Protocol: Counter-Current Distribution for this compound Separation

-

Solvent System Preparation: Prepare a suitable two-phase solvent system. A common system for polyene antibiotics is chloroform-methanol-water in various ratios. The specific ratio must be optimized for this compound separation.

-

Apparatus Setup: Utilize a Craig counter-current distribution apparatus, which consists of a series of interconnected tubes.

-

Sample Loading: Dissolve the crude this compound extract in a small volume of the lower phase of the solvent system and load it into the first tube of the apparatus.

-

Extraction and Transfer:

-

Add the upper phase to the first tube, shake to allow for partitioning of the components between the two phases, and then allow the phases to separate.

-

Transfer the upper phase to the next tube, which contains fresh lower phase.

-

Add fresh upper phase to the first tube.

-

Repeat this cycle of shaking, settling, and transferring for a predetermined number of transfers.

-

-

Fraction Collection: After the desired number of transfers, collect the contents of each tube separately.

-

Analysis: Analyze the fractions for the presence of this compound components using spectrophotometry or other suitable analytical techniques to determine the distribution and purity of each component.

Spectrophotometric Quantification of this compound

The concentration of this compound can be determined spectrophotometrically due to the characteristic UV-Vis absorption of its heptaene chromophore.

Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Preparation: Dissolve the this compound sample in the chosen solvent to obtain a concentration within the linear range of the assay.

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan the appropriate wavelength range (e.g., 300-450 nm).

-

Use the solvent as a blank to zero the instrument.

-

-

Measurement: Measure the absorbance of the standard and sample solutions at the absorption maxima (λmax) of this compound (approximately 362, 382, and 404 nm).

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine its concentration from the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal species can be determined using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Media Preparation: Prepare a suitable liquid medium for fungal growth, such as RPMI-1640.

-

Drug Dilution: Prepare a series of twofold dilutions of this compound in the growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain.

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control well (no drug) and a negative control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Caption: General workflow from the discovery to the biological evaluation of this compound.

Conclusion

This compound remains a significant member of the polyene macrolide family of antibiotics. Its discovery in the Soviet Union marked an important contribution to the arsenal of antifungal agents. With a mechanism of action centered on the disruption of fungal cell membrane integrity, it continues to be a subject of interest for researchers. This guide has provided a technical overview of its history, chemistry, and biological activity, along with foundational experimental protocols to aid in its further study and potential development. Further research into the specific biosynthetic pathways and the individual activities of its various components could open new avenues for the development of novel antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An in-depth examination of the primary research articles detailing the discovery, isolation, and biosynthesis of the polyene macrolide antibiotic, Levorin.

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of this compound, a polyene macrolide antibiotic. The information is compiled and synthesized from the foundational primary research articles, offering researchers, scientists, and drug development professionals a detailed account of the experimental methodologies and quantitative data associated with this compound's discovery.

Isolation and Characterization of this compound A and B

The initial discovery and characterization of this compound were reported in a 1965 paper by Borowski, Malyshkina, Soloviev, and Zimiński. Their work detailed the isolation of two components, designated this compound A and this compound B, from the fermentation broth of Streptomyces levoris. The researchers employed a multi-step purification process involving chemical precipitation, countercurrent distribution, and chromatography to separate and purify these components. Subsequent characterization was performed using spectrophotometry.[1]

Experimental Protocols

1.1.1. Cultivation of Streptomyces levoris

While the original 1965 publication does not provide a detailed cultivation protocol, typical methods for the cultivation of Streptomyces species during that era involved the use of complex nutrient media. A general protocol for the cultivation of Streptomyces levoris can be inferred from common practices for actinomycete fermentation.

-

Culture Medium: A suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or a similar complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals, would have been used. The pH of the medium is typically adjusted to around 7.0 before sterilization.

-

Inoculation and Fermentation: A seed culture of Streptomyces levoris would be prepared and used to inoculate a larger volume of sterile fermentation medium. The fermentation would be carried out in shaken flasks or a fermenter at a controlled temperature, typically around 28°C, with aeration to support the growth of the aerobic actinomycete.[2][3] The fermentation would proceed for several days to allow for the production of the antibiotic.

1.1.2. Isolation and Purification of this compound A and B

The following is a reconstructed protocol based on the techniques mentioned in the primary literature.[1]

-

Chemical Precipitation: The fermentation broth containing this compound was likely treated with a suitable solvent (e.g., methanol, acetone) to precipitate the crude antibiotic complex. This initial step serves to concentrate the active compounds from the large volume of the culture medium.

-

Countercurrent Distribution: The crude precipitate was then subjected to countercurrent distribution, a liquid-liquid extraction technique used to separate compounds based on their differential partitioning between two immiscible liquid phases.[4][5][6] A series of extractions would have been performed to achieve a preliminary separation of this compound A and B from other components of the crude extract.

-

Chromatography: Further purification of the this compound fractions obtained from countercurrent distribution was achieved through chromatography. While the specific type of chromatography is not detailed in the available information, column chromatography using adsorbents like silica gel or alumina was a common technique at the time for separating closely related organic molecules.

Data Presentation: Physicochemical Properties of this compound

Quantitative data from the characterization of this compound are summarized below.

| Property | This compound | This compound A0 |

| Molecular Formula | C59H84N2O18[7][8][9] | C59H84N2O17[10] |

| Molecular Weight | 1109.32 g/mol [7][8][11] | 1093.32 g/mol [10] |

| Elemental Analysis | C: 63.88%, H: 7.63%, N: 2.53%, O: 25.96%[7] | C: 64.82%, H: 7.74%, N: 2.56%, O: 24.88%[10] |

Note: The available search results did not yield specific quantitative data for this compound A and B separately from the 1965 paper, but provided data for "this compound" and a component "this compound A0". It is likely that this compound A and B are major components of the "this compound" complex.

Mandatory Visualization: this compound Isolation Workflow

Caption: Workflow for the isolation and purification of this compound A and B.

Biosynthesis of this compound Components

A 1980 study by Malkov, Golubeva, and L'vova investigated the biosynthesis of this compound components using radiolabeled precursors.[12] This research provided insights into the metabolic pathways leading to the formation of the complex this compound molecule.

Experimental Protocols

2.1.1. Radiolabeling Experiment

The following protocol is based on the abstract of the 1980 publication and general methodologies for radiolabeling studies in Streptomyces.

-

Cultivation: Streptomyces levoris was cultivated in a suitable medium.

-

Introduction of Labeled Precursors: At different time points during the cultivation, the cultures were supplemented with ¹⁴C-labeled acetate and ¹⁴C-labeled propionate. These small molecules are known precursors for the biosynthesis of polyketides, the class of natural products to which this compound belongs.

-

Sampling and Analysis: Samples were taken from the culture at various time intervals after the addition of the radiolabeled precursors. The this compound components were extracted and separated. The amount of radioactivity incorporated into each component was then quantified using a scintillation counter or a similar instrument.

Data Presentation: Incorporation of Labeled Precursors

The abstract of the 1980 paper provides a qualitative summary of the incorporation of radiolabeled precursors over time. While the specific quantitative data (e.g., in counts per minute or disintegrations per minute) is not available in the searched literature, the key findings are presented in a structured format below.

| Time Interval | Observation |

| First 12 hours | Low rate of incorporation of labeled precursors into this compound components A0, A1, A2, and A3.[12] |

| 24 hours onwards | The level of ¹⁴C-propionate incorporation into all this compound components was higher than that of ¹⁴C-acetate.[12] |

| 36 to 48 hours | The rate of incorporation of the carboxyl and methyl groups of the labeled precursors into the this compound components increased.[12] |

| 48 hours | The maximum rate of incorporation of acetate and propionate into components A0 and A1 was observed.[12] |

| 48 to 72 hours | Radioactivity of components A0 and A1 was constant and then gradually decreased.[12] |

| After 72 hours | The rate of incorporation of radioactive precursors into components A2 and A3 markedly increased.[12] |

| 72 to 96 hours | The incorporation rate of the labeled precursors for components A2 and A3 was constant and then gradually decreased.[12] |

| After 96 hours | The rate of 2-¹⁴C-propionate incorporation into the this compound components was higher than that of 1-¹⁴C-propionate incorporation.[12] |

Mandatory Visualization: this compound Biosynthesis Pathway Logic

Caption: Logical flow of precursors in the biosynthesis of this compound components.

References

- 1. Isolation and characterization of this compound A and B, the heptaene macrolide antifungal antibiotics of "aromatic" subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces levoris – Microbial Culture Collection of Antibiotic Producers [mccap.org.ua]

- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Countercurrent distribution studies on hamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Countercurrent distribution - Wikipedia [en.wikipedia.org]

- 6. Differentiation and separation of the tetracycline antibiotics by countercurrent distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C59H84N2O18 | CID 131750179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. [Biosynthesis of the components of this compound and fatty acids in the process of Str. levoris cultivation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Levorin Complex: Components, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Levorin complex, a potent antifungal agent produced by Streptomyces levoris, represents a significant area of study in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core components of the this compound complex, detailing their physicochemical and biological properties. It outlines detailed experimental protocols for the isolation, separation, and characterization of these components, employing modern analytical techniques. Furthermore, this guide elucidates the mechanism of action of this compound, including a depiction of the associated signaling pathway, and presents a logical workflow for its comprehensive analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and pharmaceutical development.

Core Components of the this compound Complex

The this compound complex is a mixture of aromatic heptaene macrolide antibiotics. The primary components that have been identified and characterized are this compound A0, this compound A1, this compound A2, and this compound A3. It is noteworthy that this compound A2 is structurally identical to Candicidin D, a well-studied polyene macrolide.[1] The relative abundance of these components can vary, with this compound A2 typically being the most abundant.[1]

Physicochemical Properties

The quantitative data for the major components of the this compound complex are summarized in the table below. These properties are crucial for the development of analytical methods and for understanding the structure-activity relationships of these compounds.

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound A0 | C₅₉H₈₄N₂O₁₇ | 1093.32[2] | Aromatic heptaene macrolide |

| This compound A1 | C₅₉H₈₄N₂O₁₇ | 1092.58[1] | Aromatic heptaene macrolide |

| This compound A2 (Candicidin D) | C₅₉H₈₄N₂O₁₈ | 1109.31[1] | Aromatic heptaene macrolide |

| This compound A3 | C₅₉H₈₆N₂O₁₈ | 1110.59[1][2] | Aromatic heptaene macrolide |

Note: The UV-Vis absorption spectra of all major components of this compound exhibit the characteristic pattern of a heptaene chromophore, which is fundamental to their biological activity.[1]

Biological Properties and Mechanism of Action

The this compound complex exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various species of Candida, Aspergillus, and Trichophyton. The primary mechanism of action for polyene macrolides like this compound involves the disruption of the fungal cell membrane.

Signaling Pathway of Antifungal Action

The antifungal activity of the this compound complex is initiated by its high affinity for ergosterol, the primary sterol in fungal cell membranes. This interaction leads to the formation of pores or ion channels in the membrane, disrupting its integrity and leading to cell death. This process can be visualized as a signaling cascade that culminates in the loss of cellular homeostasis.

Experimental Protocols

The comprehensive analysis of the this compound complex involves a multi-step process encompassing isolation, separation, and structural elucidation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of the this compound complex and its components.

High-Performance Liquid Chromatography (HPLC) for Component Separation

Objective: To separate the individual components of the this compound complex for quantification and further characterization.

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The pH of the aqueous buffer should be optimized to achieve the best separation.

Gradient Program:

-

Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over a period of 30-40 minutes.

-

Hold at the high acetonitrile concentration for a short period to elute all components.

-

Return to the initial conditions and allow the column to re-equilibrate.

Detection: The DAD should be set to monitor a range of wavelengths, typically from 300 to 450 nm, to capture the characteristic absorbance of the heptaene chromophore.

Sample Preparation: Dissolve the purified this compound complex in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the detailed chemical structure and stereochemistry of the individual this compound components.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex spectra of these macrolides.

Sample Preparation: Dissolve a purified this compound component (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

Experiments: A suite of 1D and 2D NMR experiments should be performed:

-

1D ¹H and ¹³C NMR: To identify the types and numbers of protons and carbons.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular backbone.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To accurately determine the molecular weight and elemental composition of the this compound components.

Instrumentation: High-resolution mass spectrometry (HRMS), such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS, is recommended.

Sample Preparation: The purified this compound component is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

Analysis: The mass spectrometer will provide the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the this compound complex, a promising source of antifungal compounds. By understanding the individual components, their properties, and the methods for their analysis, researchers can better explore the therapeutic potential of this natural product. The provided experimental protocols and workflows offer a solid foundation for the systematic investigation of the this compound complex and other related polyene macrolides. Further research into the specific signaling pathways and structure-activity relationships of the individual this compound components will be crucial for the development of novel and more effective antifungal drugs.

References

The Antifungal Spectrum of the Levorin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Levorin complex, a member of the polyene macrolide class of antibiotics, exhibits a broad spectrum of antifungal activity. Produced by Streptomyces levoris, this complex is structurally and functionally similar to other aromatic heptaenes like Candicidin, with this compound A2 being identical to Candicidin D.[1][2] Like all polyenes, this compound's primary mechanism of action involves binding to ergosterol, a principal sterol in the fungal cell membrane. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity, causing leakage of essential intracellular contents, and ultimately leading to fungal cell death.[2][3][4] This technical guide provides a detailed overview of the antifungal spectrum of the this compound complex, methodologies for its evaluation, and the key signaling pathways implicated in the fungal response to the membrane damage it induces.

Data Presentation: Antifungal Spectrum

Quantitative data on the antifungal activity of the this compound complex is limited in publicly available literature. However, its in vitro efficacy has been established against a range of pathogenic yeasts and filamentous fungi. The data presented below includes the known activity of the this compound complex and, for comparative purposes, representative data for Amphotericin B, a widely studied polyene antifungal.

Table 1: In Vitro Antifungal Activity of this compound Complex

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.03 - 25 |

| Torulopsis glabrata (now Candida glabrata) | 0.03 - 25 |

| Aspergillus niger | 0.03 - 25 |

| Trichophyton mentagrophytes | 0.03 - 25 |

| Trichophyton soudanense | 0.03 - 25 |

Data sourced from publicly available supplier technical documents.

Table 2: Comparative In Vitro Antifungal Activity of Amphotericin B

For a broader context of polyene activity, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for Amphotericin B against a wide range of fungal pathogens. These values are indicative of the spectrum expected from a polyene macrolide.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Yeasts | |||

| Candida albicans | 0.25 - 1 | 0.5 | 1.0[5][6] |

| Candida glabrata | 0.12 - 2 | 0.5 | 1.0 |

| Candida parapsilosis | 0.12 - 2 | 0.5 | 1.0 |

| Candida tropicalis | 0.25 - 2 | 0.5 | 1.0 |

| Candida krusei | 0.25 - 4 | 1.0 | 2.0 |

| Cryptococcus neoformans | 0.06 - 1.0 | 0.25 | 0.5[7] |

| Cryptococcus gattii | 0.125 - 1.0 | 0.25 | 0.25[7] |

| Molds | |||

| Aspergillus fumigatus | 0.12 - 2.0 | 0.5 | 1.0[8] |

| Aspergillus flavus | 0.25 - 2.0 | 1.0 | 2.0 |

| Aspergillus niger | 0.5 - 2.0 | 1.0 | 2.0[9] |

| Aspergillus terreus | 0.5 - >8.0 | 1.0 | 2.0 |

| Dermatophytes | |||

| Trichophyton rubrum | 0.06 - 4.0 | 1.0 | 2.0 |

| Trichophyton mentagrophytes | 0.03 - 4.0 | 0.5 | 2.0 |

| Microsporum canis | 0.06 - 4.0 | 0.5 | 2.0 |

| Epidermophyton floccosum | 0.03 - 2.0 | 0.25 | 1.0 |

Note: MIC values can vary based on testing methodology (CLSI/EUCAST), specific strain characteristics, and laboratory conditions. The data presented is a representative summary from various sources.[6][8][10][11][12]

Mechanism of Action and Fungal Signaling Response

The primary mechanism of action for the this compound complex is the targeted disruption of the fungal cell membrane. This process and the subsequent cellular response are outlined below.

Primary Antifungal Action: Membrane Disruption

This compound, a heptaene polyene, possesses a high affinity for ergosterol, the predominant sterol in fungal cell membranes. It has a comparatively lower affinity for cholesterol, the primary sterol in mammalian cell membranes, which forms the basis of its selective toxicity.[4] The binding of this compound to ergosterol leads to the formation of transmembrane channels or pores. This pore formation compromises the membrane's integrity, resulting in the leakage of monovalent ions (K⁺, Na⁺) and other essential small molecules, leading to depolarization and, ultimately, cell death.[13]

Primary mechanism of this compound action on the fungal cell membrane.

Fungal Stress Response: Signaling Pathways

The membrane damage and cell wall stress inflicted by polyenes like this compound trigger compensatory salvage pathways within the fungus. The two primary pathways activated are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway. These pathways attempt to remodel the cell wall to counteract the damage.

The CWI pathway is a critical signaling cascade that responds to cell wall stressors. It is a highly conserved MAP kinase (MAPK) pathway in fungi.[3][14][15]

The fungal Cell Wall Integrity (CWI) stress response pathway.

The HOG pathway is another MAPK cascade that responds to various environmental stresses, including osmotic stress and membrane damage.[16][17][18]

The fungal High-Osmolarity Glycerol (HOG) stress response pathway.

Experimental Protocols

The in vitro activity of the this compound complex is primarily determined using standardized antifungal susceptibility testing methods. Cytotoxicity against mammalian cells is assessed to determine its therapeutic index.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi.[19][20]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the this compound complex.

-

Materials:

-

96-well sterile microtiter plates.

-

This compound complex powder.

-

Dimethyl sulfoxide (DMSO) for stock solution.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Fungal isolates (e.g., Candida albicans ATCC 90028 as a quality control).

-

Spectrophotometer or microplate reader.

-

Sterile saline, sterile water.

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 1600 µg/mL).

-

Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of concentrations (e.g., 16 to 0.03 µg/mL).

-

Inoculum Preparation:

-

For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL per well.

-

For molds, grow the isolate on Potato Dextrose Agar until sporulation. Harvest conidia and adjust the suspension in RPMI-1640 to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL per well.

-

-

Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for some molds), depending on the growth rate of the organism.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader at 530 nm.

-

References

- 1. Candicidin and other polyenic antifungal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Candicidin | C59H84N2O18 | CID 10079874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic analysis of the Candida albicans kinome reveals environmentally contingent protein kinase-mediated regulation of filamentation and biofilm formation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibilities among Different Serotypes of Cryptococcus gattii and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. In vitro activities of antifungal drugs against dermatophytes isolated in Tokat, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The polyene antifungal candicidin is selectively packaged into membrane vesicles in Streptomyces S4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Putative Membrane Receptors Contribute to Activation and Efficient Signaling of Mitogen-Activated Protein Kinase Cascades during Adaptation of Aspergillus fumigatus to Different Stressors and Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. benchchem.com [benchchem.com]

Biophysical Properties of Levorin Channels: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biophysical data for channels formed specifically by the polyene antibiotic Levorin are scarce in publicly accessible literature. This guide synthesizes the well-documented properties of channels formed by analogous and structurally related polyene macrolides, primarily Amphotericin B (AmB) and Nystatin, to provide a comprehensive technical overview of the expected biophysical characteristics of this compound channels.

Introduction to Polyene Macrolide Channels

This compound is a polyene macrolide antibiotic, a class of molecules renowned for their potent antifungal activity. This activity stems from their ability to self-assemble within the plasma membranes of target cells, forming ion-permeable pores or channels.[1][2] These channels disrupt the cellular membrane's integrity and dissipate critical ion gradients, leading to leakage of cytoplasmic contents and ultimately, cell death.[3] The formation and stability of these channels are critically dependent on the presence of sterols, such as ergosterol in fungal membranes, which accounts for their selective toxicity.[4][5]

This guide details the core biophysical properties of these channels, including ion selectivity, conductance, and gating kinetics, based on studies of archetypal polyenes. We also provide standardized experimental protocols for their characterization and visual diagrams of key processes.

Core Biophysical Properties of Polyene Channels

The function of a polyene channel is defined by its fundamental biophysical properties, which dictate the rate and selectivity of ion passage across the membrane.

Polyene channels exhibit complex and variable ion selectivity, which can be modulated by environmental factors, most notably pH.[6] This variability is attributed to the ionizable carboxyl and amino groups present on the polyene molecule, which influence the electrostatic environment of the pore's entrances.[6][7]

Under certain conditions, Amphotericin B channels are strongly selective for anions over cations.[8] However, at neutral or alkaline pH, they become cation-selective.[6] The permeability to cations appears to be dependent on the presence of permeant anions, suggesting a mechanism where a cation can only enter a channel already occupied by an anion.[8] Compared to Amphotericin B and Nystatin, this compound has been reported to form channels with lower anionic selectivity.[9]

Table 1: Ion Permeability Ratios for Amphotericin B Channels Under Various Conditions

| Ion Pair | Permeability Ratio (Pcation/Panion) | Experimental Conditions | Reference |

| K+/Cl- | ~0.1 | Neutral pH (7.0), Ergosterol-containing membrane | [10] |

| K+/Cl- | > 1.0 | Alkaline pH (11.0), Ergosterol-containing membrane | [6] |

| Na+/Cl- | ~0.08 | Neutral pH (7.0), Ergosterol-containing membrane | [8] |

| K+/Cl- | < 0.1 | Acidic pH (2.8), Ergosterol-containing membrane | [6] |

Note: Data presented is for Amphotericin B as a representative polyene channel. Ratios are approximate and can vary with lipid composition and ion concentration.

The single-channel conductance (γ) of polyene channels is a measure of their ion throughput capacity. This property is influenced by the membrane's lipid and sterol composition, the type and concentration of electrolyte, and the transmembrane voltage.[1][10]

Table 2: Single-Channel Conductance of Representative Polyene Channels

| Polyene Antibiotic | Single-Channel Conductance (γ) | Experimental Conditions | Reference |

| Amphotericin B | ~500 pS | 200 mM KCl, pH 7.0, Phosphatidylcholine membrane | [10] |

| Amphotericin B | ~250 pS | 200 mM KCl, pH 6.0, Phosphatidylcholine membrane | [10] |

| Amphotericin B | 20 - 70 pS | 1 M KCl, Ergosterol-containing membrane | [11] |

| Nystatin | 10 - 40 pS | 1 M KCl, Ergosterol-containing membrane | [7] |

Note: Conductance values are highly dependent on experimental conditions. The values shown are illustrative of the typical range observed.

Polyene channels exhibit stochastic transitions between open (conducting) and closed (non-conducting) states, a process known as gating. The stability of the open state is influenced by electrostatic interactions between the antibiotic molecules forming the channel.[7] Chemical modification or pH shifts that neutralize the charges on the AmB molecule increase the probability of the channel being in a non-conducting state.[7] Conversely, a higher concentration of cholesterol in the membrane can stabilize the channel and favor the open state.[7] The kinetics of Nystatin and Amphotericin B channels are reported to be similar, characterized by distinct current jumps and dwell times in the open state.[4]

Molecular Architecture and Channel Formation

The precise molecular architecture of polyene channels is an area of active research. The most widely accepted model is the "barrel-stave" model, where several polyene molecules and sterols assemble into a ring-like structure forming a central aqueous pore.[4] More recent evidence from solid-state NMR and molecular dynamics simulations suggests that Amphotericin B assembles into a stable seven-molecule channel.[12]

The formation process involves the partitioning of polyene monomers into the lipid bilayer, followed by their aggregation with sterol molecules to form half-pores. The union of two half-pores from opposing leaflets of the bilayer creates the complete transmembrane channel.[4]

Modulation of Channel Activity

The channel-forming activity of polyenes is not static but is modulated by the physicochemical properties of the host membrane.

-

Sterol Content: The presence of sterols (ergosterol in fungi, cholesterol in mammals) is the primary determinant of polyene activity and is crucial for stabilizing the channel structure.[1][4]

-

Phospholipid Composition: The shape and acyl chain properties of phospholipids can affect the stability of the polyene-lipid complexes that form the pore.[1][2]

-

Membrane Dipole Potential: The intrinsic electrical potential within the lipid bilayer can alter the single-channel conductance of polyene pores.[1][11]

-

pH: As discussed, pH modulates both the conductance and ion selectivity of the channels by altering the ionization state of the polyene molecules.[6][10]

Experimental Protocols

The gold standard for characterizing the biophysical properties of ion channels, including those formed by polyenes, is electrophysiology using planar lipid bilayers.

This protocol describes the formation of a solvent-free lipid bilayer and the recording of single-channel currents induced by a polyene antibiotic.[13]

A. Materials and Reagents:

-

Bilayer workstation with anti-vibration table.

-

Low-noise patch-clamp amplifier and data acquisition system.

-

Ag/AgCl electrodes.

-

Teflon cup and chamber with a small aperture (~100-200 µm diameter).

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).

-

Ergosterol or cholesterol stock solution.

-

Polyene antibiotic (e.g., this compound, Amphotericin B) stock solution in DMSO.

-

Electrolyte solution (e.g., buffered 1 M KCl, pH 7.4).

B. Methodology:

-

Chamber Setup: Assemble the Teflon cup and chamber. Fill both cis (cup) and trans (chamber) compartments with the electrolyte solution. Connect the headstage to the cis chamber and the ground electrode to the trans chamber.

-

Aperture Pre-treatment: Apply a small amount of hexadecane or lipid solution to the aperture to ensure proper bilayer formation.

-

Bilayer Formation: Using the painting technique or monolayer apposition, form a stable lipid bilayer across the aperture.[2] Monitor the capacitance of the membrane to confirm bilayer formation (typically ~0.7 µF/cm²).

-

Polyene Addition: Add a small aliquot of the polyene stock solution to the cis chamber to achieve the desired final concentration (typically in the nM to µM range).[7] Stir gently.

-

Data Acquisition: Apply a constant holding potential (e.g., +100 mV) and record the current. The spontaneous insertion of polyene molecules and formation of channels will appear as discrete, step-like increases in current.

-

Characterization:

-

Conductance: Measure the amplitude of the current steps (i) at various holding potentials (V). Calculate single-channel conductance using Ohm's law (γ = i/V).

-

Selectivity: Establish a salt gradient across the bilayer (e.g., 1 M KCl cis vs. 0.1 M KCl trans). Measure the reversal potential (Erev), the voltage at which no net current flows. Calculate the permeability ratio using the Goldman-Hodgkin-Katz (GHK) equation.

-

Kinetics: Record long stretches of data to analyze the open and closed dwell times of the channels, which provides insight into the gating mechanism.

-

Conclusion

The channels formed by polyene macrolides like this compound are complex molecular assemblies whose biophysical properties are intricately linked to the composition of the host membrane. While detailed data for this compound itself is limited, the extensive research on Amphotericin B and Nystatin provides a robust framework for understanding its mechanism of action. These channels exhibit variable ion selectivity and conductance, which are modulated by factors such as pH and membrane sterol content. The continued study of these properties using techniques like planar lipid bilayer electrophysiology is crucial for the development of new antifungal agents with improved efficacy and reduced toxicity. Future research should focus on direct characterization of this compound channels to elucidate any unique biophysical features.

References

- 1. Investigation of channel-forming activity of polyene macrolide antibiotics in planar lipid bilayers in the presence of dipole modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Channel-Forming Activity of Polyene Macrolide Antibiotics in Planar Lipid Bilayers in the Presence of Dipole Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nystatin? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How do ionic channel properties depend on the structure of polyene antibiotic molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of anion-cation selectivity of amphotericin B channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dependence of Ion Channel Properties Formed by Polyene Antibiotics Molecules on the Lactone Ring Structure | Semantic Scholar [semanticscholar.org]

- 10. pH regulation of amphotericin B channels activity in the bilayer lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Channel-Forming Activity of Polyene Macrolide Antibiotics in Planar Lipid Bilayers in the Presence of Dipole Modifiers - Efimova - Acta Naturae [actanaturae.ru]

- 12. Amphotericin B assembles into seven-molecule ion channels: An NMR and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single channel analysis of membrane proteins in artificial bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Levorin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin is a polyene macrolide antibiotic produced by Actinomyces levoris. It is primarily known for its potent antifungal activity, which is attributed to its high affinity for ergosterol, a key component of fungal cell membranes.[1][2] Upon binding, this compound forms pores in the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[2] While its primary application is as an antifungal agent, its effects on mammalian cells are also a subject of research, particularly in the context of cytotoxicity studies.

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Therefore, the preparation of a concentrated stock solution in a suitable organic solvent is a critical and necessary step for its use in in vitro cell culture experiments. This document provides a comprehensive guide to the preparation, storage, and application of this compound stock solutions to ensure accurate, reproducible, and reliable experimental outcomes.

Data Presentation

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations when preparing stock solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₅₉H₈₄N₂O₁₈ | [1][2][3][4] |

| Molecular Weight | 1109.3 g/mol | [1][2][3][4][5] |

| Appearance | Solid powder | [1][3][5] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][5] |

| Other Solvents | Dimethylformamide (DMF), Ethanol, Methanol | [1] |

| Storage (Powder) | -20°C, protected from light and moisture | [1][4][5] |

| Storage (Solution) | -20°C (short-term) or -80°C (long-term) | [4][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be conveniently diluted to various working concentrations for cell culture experiments.

Materials:

-

This compound powder (MW: 1109.3 g/mol )

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile, filtered pipette tips and precision pipettes

-

Vortex mixer

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the hygroscopic powder.

-

Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × 1.1093 (mg/µmol)

-

Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 1109.3 g/mol = 11.09 mg.

-

-

Weighing: In a chemical fume hood, carefully and accurately weigh the calculated amount of this compound powder (e.g., 11.09 mg) and transfer it into a sterile microcentrifuge tube.

-

Dissolution:

-

Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Cap the tube securely and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials.

-

Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[4][5]

-

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the concentrated stock solution into complete cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

-

Sterile, filtered pipette tips and precision pipettes

Procedure:

-

Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.

-

Formula (C₁V₁ = C₂V₂): Volume of Stock (V₁) = [Final Concentration (C₂) × Final Volume (V₂)] / Stock Concentration (C₁)

-

Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:

-

Volume of Stock (µL) = (10 µM × 10,000 µL) / 10,000 µM = 10 µL.

-

-

-

Prepare Working Solution: Add the calculated volume of the this compound stock solution (10 µL in the example) to the pre-warmed complete cell culture medium (10 mL). Mix immediately by gently inverting or swirling the container to ensure a homogenous solution.

-

Best Practice: To avoid localized high concentrations of DMSO, add the stock solution to the medium while gently agitating the medium.

-

-

Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of this compound.

-

Vehicle Control: It is crucial to include a vehicle control in every experiment. Treat a parallel set of cells with medium containing the same final concentration of DMSO as the this compound-treated cells (e.g., 0.1% DMSO for the example above). This ensures that any observed effects are due to the compound and not the solvent.

-

Important Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% and ideally ≤ 0.1%, to prevent solvent-induced cytotoxicity.[6]

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Studying Membrane Permeability Using Levorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin, a polyene macrolide antibiotic, is a powerful tool for investigating the permeability and integrity of biological membranes. Its mechanism of action involves binding to sterols, primarily ergosterol in fungal membranes and cholesterol in mammalian membranes, leading to the formation of transmembrane channels or pores. This property makes this compound a valuable agent for studying membrane dynamics, drug delivery, and the mechanisms of antimicrobial action. These application notes provide detailed protocols for utilizing this compound to assess membrane permeability in various experimental systems.

Mechanism of Action

This compound's primary mode of action is the formation of ion-permeable channels within lipid bilayers. This process is initiated by the binding of this compound to membrane sterols. The aggregation of several this compound-sterol complexes results in a barrel-stave-like pore structure, disrupting the membrane's natural barrier function. This leads to the leakage of intracellular ions (such as K+) and small molecules, ultimately causing cell death in susceptible organisms. The preferential binding to ergosterol accounts for its potent antifungal activity.

Caption: this compound's mechanism of action on fungal membranes.

Experimental Protocols

Protocol 1: Assessing Fungal Membrane Permeability using SYTOX Green Uptake Assay

This protocol details the use of SYTOX Green, a fluorescent dye that cannot penetrate live cells but stains the nucleic acids of cells with compromised membranes, to quantify this compound-induced membrane damage in fungi.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

This compound stock solution (dissolved in DMSO)

-

SYTOX Green stain (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS) or a suitable buffer

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture Preparation: Grow the fungal culture to the mid-logarithmic phase in an appropriate liquid medium.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation, wash them twice with sterile PBS, and resuspend them in PBS to a desired cell density (e.g., 1 x 10^6 cells/mL).

-

Experimental Setup:

-

Pipette 100 µL of the cell suspension into each well of the 96-well plate.

-

Prepare serial dilutions of the this compound stock solution in PBS.

-

Add 10 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for maximal permeabilization (e.g., heat-killed cells or treatment with a known membrane-disrupting agent).

-

-

Incubation: Incubate the plate at the optimal growth temperature for the fungus for a defined period (e.g., 30-60 minutes).

-

Staining: Add SYTOX Green to each well to a final concentration of 1 µM. Incubate in the dark for 15 minutes at room temperature.

-

Measurement:

-

Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the stained (permeabilized) versus unstained (intact) cells.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence values to the positive control to express the results as a percentage of maximum permeabilization.

-

Plot the percentage of permeabilization against the this compound concentration.

-

Application Notes and Protocols for Levorin in Lipid Bilayer Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorin, a member of the polyene macrolide antibiotic family, exhibits potent antifungal activity through its interaction with sterols in fungal cell membranes. This interaction leads to the formation of transmembrane channels, disrupting the osmotic integrity of the cell and causing leakage of essential ions and metabolites, ultimately leading to cell death. Understanding the mechanics of this compound's action on a molecular level is crucial for the development of new antifungal therapies and for elucidating the biophysical properties of lipid membranes.

This document provides detailed application notes and protocols for studying the effects of this compound on artificial lipid bilayers. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analogs, Nystatin and Amphotericin B, to provide a comprehensive framework for experimental design and data interpretation. All data from analogous compounds are clearly identified.

Mechanism of Action: this compound-Induced Pore Formation

This compound, like other polyene antibiotics, selectively targets membranes containing ergosterol, the primary sterol in fungal cell membranes, over membranes containing cholesterol, the predominant sterol in mammalian cell membranes. This selectivity is the basis for its therapeutic use. The proposed mechanism of action involves the following steps:

-

Binding to Sterols: this compound molecules in the aqueous phase partition into the lipid bilayer and bind to sterol molecules. This interaction is more favorable with ergosterol than with cholesterol.

-

Oligomerization: Once bound to sterols, this compound-sterol complexes aggregate within the membrane.

-

Pore Formation: These aggregates arrange into a barrel-stave structure, forming a hydrophilic pore through the hydrophobic lipid bilayer. The polyol side of the this compound molecule lines the interior of the pore, creating a channel for the passage of ions and small molecules.

This pore formation leads to a significant increase in the permeability of the membrane, causing a loss of the electrochemical gradient and leakage of cellular contents.

Quantitative Data on Polyene Antibiotic-Induced Membrane Permeability

The following tables summarize quantitative data obtained from studies on Nystatin and Amphotericin B, which can be used as a reference for designing and interpreting experiments with this compound.

Table 1: Single-Channel Conductance of Nystatin Pores in Planar Lipid Bilayers

| Membrane Composition | Sterol | Single-Channel Conductance (pS) | Reference |

| POPC | Cholesterol (30 mol%) | 7, 11, 20, 45 | [1] |

| POPC | Ergosterol (30 mol%) | 7, 11, 20, 45 | [1] |

Note: Data is for Nystatin, a close analog of this compound. POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.

Table 2: Effect of Amphotericin B on Lipid Bilayer Electrical Properties

| Parameter | Condition | Value | Reference |

| Single-channel conductance | pH 7 | 500 pS | [2] |

| Single-channel conductance | pH 6 | 250 pS | [2] |

| Single-channel conductance | pH 8 | 560 pS | [2] |

| Reversal Potential (200 mM KCl cis / 50 mM KCl trans) | pH 7 | 36 mV | [2] |

Note: Data is for Amphotericin B.

Table 3: General Electrical Properties of Model Lipid Bilayers

| Lipid Composition | Parameter | Value | Reference |

| Phosphatidylcholine | Resistance | ~108 Ω·cm2 | [3] |

| Phosphatidylcholine | Capacitance | ~0.4 µF/cm2 | [3] |

| Phosphatidylcholine + Cholesterol | Resistance | ~106 Ω·cm2 | [3] |

| Phosphatidylcholine + Cholesterol | Capacitance | ~0.6 µF/cm2 | [3] |

Experimental Protocols

The following are detailed protocols for the formation of planar lipid bilayers and the subsequent recording of ion channel activity induced by this compound.

Protocol 1: Planar Lipid Bilayer (PLB) Formation by the Painting Method

This method, also known as the Mueller-Rudin technique, involves "painting" a lipid solution across a small aperture to form a bilayer.

Materials:

-